molecular formula C11H12N2O3 B1597144 7-Hydroxy-DL-tryptophan CAS No. 52899-02-2

7-Hydroxy-DL-tryptophan

Cat. No.: B1597144
CAS No.: 52899-02-2
M. Wt: 220.22 g/mol
InChI Key: VQSRKJZICBNQJG-UHFFFAOYSA-N
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Description

Contextualization within Broader Tryptophan Metabolism Research

Tryptophan, an essential amino acid, is a precursor to a multitude of biologically active compounds, and its metabolism is primarily divided into three main pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway (mediated by gut microbiota). mdpi.com Over 95% of dietary tryptophan is catabolized through the kynurenine pathway, which produces compounds involved in inflammation and immune response, as well as the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.comfrontiersin.orgnih.gov A smaller, yet critically important, fraction of tryptophan is directed towards the serotonin pathway, primarily in the central nervous system and enterochromaffin cells. mdpi.com This pathway yields the neurotransmitter serotonin and subsequently the hormone melatonin. wikipedia.org

The initial and rate-limiting step in the serotonin pathway is the hydroxylation of L-tryptophan by the enzyme tryptophan hydroxylase to form 5-hydroxytryptophan (B29612) (5-HTP). mdpi.comhmdb.ca This is then decarboxylated to produce serotonin. 7-Hydroxy-DL-tryptophan is an isomer of the more commonly known 5-HTP. Unlike 5-HTP, 7-hydroxytryptophan is not considered a primary intermediate in the main serotonin production line. However, it has been identified as a human urinary metabolite, indicating it is formed in the body through metabolic processes. chemicalbook.com

Research has also explored alternative metabolic fates for tryptophan derivatives. For instance, studies have investigated the role of 7-hydroxytryptophan in melanogenesis, the process of melanin (B1238610) pigment formation. nih.gov This research indicates that in the presence of enzymes like tyrosinase and peroxidase, 7-hydroxytryptophan can act as an effective precursor for melanin, leading to the formation of dark brown products. nih.gov This suggests a distinct biochemical route for this compound, separate from the major kynurenine and serotonin pathways.

Table 1: Major Tryptophan Metabolic Pathways

Pathway Primary Location Key Enzymes Key Products Primary Function
Kynurenine Pathway Liver, Immune Cells, Brain Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ Immune modulation, Neurotransmission, Energy production
Serotonin Pathway Central Nervous System, Gut Enterochromaffin Cells Tryptophan Hydroxylase (TPH), Aromatic L-amino acid decarboxylase (AADC) 5-Hydroxytryptophan (5-HTP), Serotonin, Melatonin Neurotransmission, Mood regulation, Circadian rhythms
Indole Pathway Gut Lumen Bacterial Tryptophanase Indole, Indole-3-propionic acid (IPA), Indole-3-acetic acid (IAA) Gut barrier function, Antioxidant, Inter-kingdom signaling

Significance in Contemporary Biochemical and Neurobiological Investigations

This compound serves as a significant compound in modern scientific investigations due to its unique biochemical behavior compared to other tryptophan isomers. Its primary importance lies in its application as a research tool to explore the specificity of enzymatic reactions and to delineate alternative metabolic pathways.

A key area of investigation involves comparing the metabolic fate of 7-hydroxytryptophan with that of 5-hydroxytryptophan. Research has shown a "sharply different behaviour" between the two isomers. nih.gov For example, in studies on melanogenesis, while both can be substrates for certain enzymes, the resulting products and reaction mechanisms differ significantly. nih.gov In the presence of tyrosinase and peroxidase, 7-hydroxytryptophan leads to oligomerization products through reactions involving anthranilic acid, whereas 5-hydroxytryptophan's oligomerization involves the formation of 5-hydroxytryptamine. nih.gov This distinction provides researchers with a chemical probe to understand the structural requirements and catalytic mechanisms of these enzymes.

Furthermore, the compound's role as a melanin precursor makes it important for dermatological and cancer research, particularly in the study of melanoma. nih.gov Its ability to be converted into pigmented products by enzymes active in melanogenesis allows for investigations into the regulation of this pathway.

The synthesis of various derivatives of 7-hydroxytryptophan is also a field of active research. researchgate.net These synthetic analogs are created to explore structure-activity relationships and to develop compounds with specific biological activities. For example, this compound has been noted for its potential application in the specific cytostatic treatment of serotonin-producing tumors, highlighting its relevance in oncological studies. synchem.de The development of halogenated or methylated derivatives of tryptophan, including those at the 7-position, is pursued for the synthesis of complex molecules like non-ribosomal peptide antibiotics. researchgate.netmedchemexpress.com These investigations underscore the compound's value as a foundational structure for chemical synthesis and biomedical research.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 52899-02-2
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Melting Point >330 °C
Boiling Point 521 °C
Density 1.484 g/cm³
pKa 2.22 (Predicted)

Data sourced from ChemicalBook. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSRKJZICBNQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376717
Record name 7-HYDROXY-DL-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52899-02-2
Record name 7-HYDROXY-DL-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways Involving 7 Hydroxy Dl Tryptophan

Tryptophan Hydroxylation and Related Biotransformations

The initial step in several key tryptophan metabolic pathways is hydroxylation, a reaction catalyzed by specific enzymes that introduce a hydroxyl group onto the tryptophan molecule.

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506), catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.govnih.govabcam.com This enzyme exists in two main isoforms: TPH1 and TPH2. nih.gov

TPH1 is predominantly expressed in peripheral tissues, most notably the enterochromaffin cells of the gut and the pineal gland. nih.govabcam.com

TPH2 is considered the neuron-specific isoform, primarily found in the brain's raphe nuclei, where it initiates the synthesis of serotonin as a neurotransmitter. nih.govabcam.com

Both isoforms require iron and a biopterin (B10759762) cofactor for their catalytic activity. abcam.com While TPH is highly specific for L-tryptophan, research has shown it possesses the capability to metabolize tryptophan analogs. nih.gov Specifically, TPH can act on 7-hydroxytryptophan, hydroxylating it to form 5,7-dihydroxytryptamine (B1205766), a potent neurotoxin. nih.gov This indicates that despite 7-hydroxytryptophan not being a natural substrate, it can be processed by the TPH enzyme system, diverting the pathway from its normal course. nih.gov The differential expression of TPH1 and TPH2 allows for distinct regulation of serotonin synthesis in the central nervous system versus the periphery, and this compartmentalization would similarly apply to the biotransformation of 7-hydroxytryptophan. nih.govabcam.com

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the second step in the serotonin and dopamine (B1211576) biosynthetic pathways. wikipedia.orgnih.govplos.org Its primary function in the serotonin pathway is the decarboxylation of 5-HTP to produce serotonin (5-hydroxytryptamine or 5-HT). plos.orghmdb.camdpi.com

AADC exhibits broad substrate specificity and can decarboxylate various aromatic L-amino acids. uniprot.org This includes not only 5-HTP and L-DOPA but also tryptophan itself and its hydroxylated isomers. uniprot.org Following the TPH-catalyzed hydroxylation of 7-hydroxytryptophan, the resulting intermediate can be acted upon by AADC. This enzymatic conversion leads to the formation of the neurotoxic agent 5,7-dihydroxytryptamine. nih.gov Therefore, the sequential action of TPH and AADC on the unnatural precursor 7-hydroxytryptophan results in the synthesis of a cytotoxic compound. nih.gov

Interplay with the Serotonin (5-HT) Biosynthetic Pathway

The serotonin (5-HT) pathway is a critical metabolic route for tryptophan, leading to the production of the neurotransmitter serotonin and the hormone melatonin. mdpi.comnih.govwikipedia.org The pathway is initiated by TPH, which hydroxylates tryptophan at the 5-position of the indole (B1671886) ring to create 5-HTP. mdpi.commdpi.com AADC then converts 5-HTP into serotonin. mdpi.com

7-Hydroxy-DL-tryptophan, as an analog of the natural intermediate 5-HTP, can interfere with this pathway. nih.gov It is recognized as a substrate by the enzymes of the serotonin pathway, but its processing leads to a different, toxic outcome. nih.gov Research demonstrates that TPH can metabolize 7-hydroxytryptophan, and the subsequent product is a substrate for AADC. nih.gov This metabolic processing does not yield serotonin but instead produces 5,7-dihydroxytryptamine. nih.gov This finding suggests that 7-hydroxytryptophan can act as a "suicide" substrate, leveraging the enzymatic machinery of serotonin-producing cells to generate a specific toxin, a mechanism that has been explored for its potential in targeting serotonin-producing tumors. nih.gov

SubstrateEnzyme 1Intermediate ProductEnzyme 2Final ProductPhysiological Role
L-TryptophanTryptophan Hydroxylase (TPH)5-Hydroxytryptophan (5-HTP)Aromatic L-amino Acid Decarboxylase (AADC)Serotonin (5-HT)Neurotransmitter, Hormone
This compoundTryptophan Hydroxylase (TPH)5,7-dihydroxytryptophanAromatic L-amino Acid Decarboxylase (AADC)5,7-DihydroxytryptamineCytotoxic Agent
The conversion of 7-hydroxytryptophan by TPH leads to a dihydroxylated intermediate which is then decarboxylated.

Considerations of Cross-Talk with the Kynurenine (B1673888) (KYN) Pathway

The kynurenine (KYN) pathway is the principal metabolic route for tryptophan in mammals, accounting for over 90-95% of its degradation. mdpi.commdpi.comspandidos-publications.com This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govmdpi.comspandidos-publications.com The KYN and serotonin pathways compete for the available pool of free tryptophan. mdpi.comtandfonline.com

Dysregulation of tryptophan metabolism, particularly the balance between the KYN and serotonin pathways, is implicated in various diseases. nih.govmdpi.com Proinflammatory cytokines, for example, can induce IDO activity, shunting tryptophan metabolism towards the KYN pathway and away from serotonin synthesis. tandfonline.comnih.gov The introduction of this compound could theoretically influence this balance. While direct studies on the interaction of this compound with IDO or TDO are limited, its presence as a tryptophan analog could potentially affect the substrate availability for these enzymes or modulate their activity, thereby indirectly altering the flux through the KYN pathway.

Analysis of Involvement in the Indole Pathway

Distinct from the host's metabolic pathways, a portion of dietary tryptophan is metabolized by the gut microbiota via the indole pathway. nih.govspandidos-publications.comrsc.org This process is entirely dependent on microbial enzymes, particularly tryptophanase, which converts tryptophan into indole and other derivatives like indole-3-propionic acid. spandidos-publications.comresearchgate.net These microbial metabolites can then be absorbed by the host and influence physiological processes, including gut barrier function and immune responses. spandidos-publications.com Given that this pathway is driven by bacterial enzymes with specific substrate requirements, it is plausible that this compound could also be a substrate for microbial tryptophanase or other bacterial enzymes, leading to the formation of hydroxylated indole derivatives in the gut.

Comparative Metabolic Analysis with Other Hydroxylated Tryptophan Isomers

The metabolic fate of tryptophan derivatives is highly dependent on the position of substitutions on the indole ring. A comparison between 7-hydroxytryptophan and its more common isomer, 5-hydroxytryptophan (5-HTP), highlights these differences.

5-Hydroxytryptophan (5-HTP): This is the direct natural precursor in the biosynthesis of serotonin. hmdb.ca It is efficiently converted by AADC to serotonin, a crucial neurotransmitter. hmdb.camdpi.com

7-Hydroxytryptophan: This isomer is not a precursor to serotonin. Instead, it is metabolized via the serotonin synthesis pathway to a cytotoxic product, 5,7-dihydroxytryptamine. nih.gov The 7-hydroxy group is noted to be more susceptible to oxidation than the 5-hydroxy group, which contributes to its distinct metabolic pathways and cytotoxic potential.

This comparison underscores how a minor change in molecular structure—the position of a single hydroxyl group—can fundamentally alter the biochemical role and physiological effect of a molecule, shifting it from a vital precursor to a targeted toxin.

Feature5-Hydroxytryptophan (5-HTP)7-Hydroxytryptophan
Primary Metabolic Role Direct precursor to serotonin Metabolized to a cytotoxic agent
Key Enzyme Interaction Substrate for Aromatic L-amino acid decarboxylase (AADC) hmdb.caSubstrate for Tryptophan Hydroxylase (TPH) and AADC nih.gov
Primary End Product Serotonin (5-HT) 5,7-Dihydroxytryptamine nih.gov
Chemical Property Standard precursor in a major neurotransmitter pathway7-hydroxy group is more susceptible to oxidation

Enzymatic and Molecular Mechanisms of Action

Characterization of Enzyme-Substrate Binding Dynamics

The interaction of 7-Hydroxy-DL-tryptophan with enzymes is governed by the principles of substrate binding, which involve the formation of a temporary enzyme-substrate (ES) complex. This binding occurs at the enzyme's active site, a specific region with a unique three-dimensional structure and chemical environment that accommodates the substrate.

For the aromatic amino acid hydroxylase family, which includes tryptophan hydroxylase (TPH), the binding mechanism is typically an ordered process. semanticscholar.orgnih.gov Kinetic studies on TPH and related enzymes like phenylalanine hydroxylase (PAH) indicate that the pterin (B48896) cofactor (such as tetrahydrobiopterin, BH4) binds to the active site first. semanticscholar.org This is followed by the binding of the amino acid substrate, and finally, molecular oxygen. semanticscholar.org The binding of the substrate is known to induce significant conformational changes in the enzyme structure. For instance, studies on TPH1 have shown that the binding of ligands to the tryptophan pocket causes the enzyme to adopt a more compact conformation, which is essential for catalysis. semanticscholar.org

While specific binding affinity (K_d) and detailed structural data for the this compound-TPH complex are not extensively documented, its ability to act as a substrate implies that it fits within the tryptophan-binding pocket of the TPH active site. nih.gov The enzyme's active site recognizes the core structure of the tryptophan molecule, allowing analogs like the 7-hydroxy derivative to bind and undergo catalytic conversion.

Investigation of Enzyme Kinetics and Catalytic Mechanisms

Once the enzyme-substrate complex is formed, catalysis occurs. This involves the conversion of the substrate into a product through a series of chemical steps facilitated by the enzyme. The study of enzyme kinetics, including reaction rates and efficiency, provides insight into these mechanisms.

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506). nih.govnih.gov Its primary physiological function is to catalyze the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to produce 5-Hydroxytryptophan (B29612) (5-HTP). nih.govnih.govnih.gov TPH is a non-heme iron-dependent monooxygenase that utilizes a tetrahydropterin (B86495) cofactor and molecular oxygen to perform this reaction. nih.gov The catalytic mechanism proceeds through the formation of a highly reactive iron(IV)-oxo (Fe(IV)O) intermediate, which is responsible for the electrophilic attack on the aromatic ring of the substrate. nih.govresearchgate.net

While TPH is highly specific for its natural substrate, L-tryptophan, it can also process certain structural analogs. nih.gov Notably, research has shown that TPH can metabolize 7-Hydroxy-L-tryptophan. nih.gov In this reaction, TPH is believed to add a second hydroxyl group at the 5-position of the indole ring, converting 7-Hydroxy-L-tryptophan into 5,7-dihydroxytryptophan. This intermediate is then further metabolized to the potent neurotoxin, 5,7-dihydroxytryptamine (B1205766) (5,7-DHT). nih.gov This conversion highlights a crucial aspect of TPH's catalytic activity: its ability to act on a modified substrate to produce a compound with vastly different biological effects than the normal product, serotonin. The conversion of the relatively harmless 7-hydroxytryptophan into a cytotoxic agent is blocked by specific TPH inhibitors, confirming the enzyme's central role in this metabolic transformation. nih.gov

Single-turnover kinetic analyses of TPH with its natural substrate, L-tryptophan, reveal a multi-step process involving the reversible binding of oxygen, the formation and decay of intermediates, product formation, and finally, product release, which is often the rate-limiting step. nih.govnih.gov

Table 1: Kinetic Parameters for Tryptophan Hydroxylase (TPH) with L-Tryptophan Data from single-turnover kinetic studies, providing a reference for the enzyme's natural catalytic cycle.

Kinetic Step Rate Constant (s⁻¹) Description Reference
Intermediate I Formation 65 Formation of an intermediate after O₂ binding. nih.gov
Intermediate I Decay 4.4 Decay of Intermediate I, matching the formation of the 4a-hydroxypterin product. nih.gov
5-HTP Formation 1.3 Formation of the hydroxylated product, 5-hydroxytryptophan. nih.gov
Product Release 0.2 Overall turnover-limiting step, presumed to be product release. nih.gov

The second key enzymatic step in the synthesis of many biogenic amines from aromatic amino acids is decarboxylation, catalyzed by Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. wikipedia.orgplos.org This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme removes the carboxyl group from the amino acid backbone. wikipedia.org AADC is responsible for the conversion of 5-HTP to serotonin and L-DOPA to dopamine (B1211576). nih.govwikipedia.org

AADC is characterized by its broad substrate specificity, enabling it to act on a variety of aromatic L-amino acids. wikipedia.orgnih.govresearchgate.net Following the hydroxylation of 7-Hydroxy-L-tryptophan to 5,7-dihydroxytryptophan by TPH, it is this AADC enzyme that is responsible for the subsequent decarboxylation to yield the final product, 5,7-dihydroxytryptamine. While direct kinetic data for the decarboxylation of 5,7-dihydroxytryptophan is scarce, the known promiscuity of AADC supports its role in this pathway. Studies on AADC from various sources have demonstrated its activity on a wide range of substrates structurally similar to the proposed intermediate.

For example, AADC from Bacillus atrophaeus efficiently decarboxylates L-tryptophan, 5-hydroxy-L-tryptophan, and various phenylalanine analogs, showcasing its wide substrate acceptance. nih.gov This broad specificity is a key feature that allows for the metabolic processing of non-standard amino acids like the dihydroxylated tryptophan derivative.

Table 2: Relative Decarboxylation Activity of Aromatic L-Amino Acid Decarboxylase (AADC) from Bacillus atrophaeus for Various Substrates

Substrate Relative Activity (%) Reference
L-Phenylalanine 100 nih.gov
L-Tryptophan 610 nih.gov
4-Chloro-L-phenylalanine 520 nih.gov
4-Nitro-L-phenylalanine 450 nih.gov
5-Hydroxy-L-tryptophan (5-HTP) 71 nih.gov
3,4-Dihydroxy-L-phenylalanine (L-DOPA) 24 nih.gov
L-Tyrosine 12 nih.gov

Regulatory Influence on Enzyme Activity and Downstream Gene Expression

The primary regulatory influence of this compound is exerted through its role as a metabolic precursor, or "prodrug," which is transformed by cellular enzymes into a highly active cytotoxic compound. nih.gov This mechanism is particularly relevant in specific cellular contexts, such as in certain types of cancer cells.

Carcinoid tumors and small cell lung carcinomas often overexpress tryptophan hydroxylase (TPH) as part of the machinery to produce serotonin, which can act as an autocrine growth factor. nih.gov By administering 7-hydroxytryptophan, these cells can be specifically targeted. The high levels of TPH within the tumor cells lead to an efficient conversion of the administered 7-hydroxytryptophan into the neurotoxin 5,7-dihydroxytryptamine. nih.gov This potent toxin then accumulates within the cancer cells, leading to their destruction. nih.govharvard.edu This represents a powerful example of cellular suicide or targeted chemotherapy, where the expression level of a specific enzyme (TPH) dictates the cell's susceptibility to the compound.

While some general statements suggest that tryptophan derivatives can modulate gene expression related to neurotransmitter synthesis and degradation, specific evidence detailing the direct regulatory effect of this compound on the expression of genes like TPH or AADC is not well-documented in the current scientific literature. Its primary established mechanism of influence is at the metabolic, rather than the genomic, level.

Biological Significance in Advanced Research Models

Neurotransmission Pathway Modulation and Serotonergic System Targeting

The significance of 7-Hydroxy-DL-tryptophan in research models is primarily linked to its interaction with the serotonin (B10506) synthesis pathway. This pathway begins with the essential amino acid L-tryptophan, which is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). sigmaaldrich.comfrontiersin.org This conversion is the rate-limiting step in serotonin synthesis. sigmaaldrich.com Subsequently, the enzyme aromatic L-amino acid decarboxylase (AADC) converts 5-HTP into serotonin (5-hydroxytryptamine or 5-HT). sigmaaldrich.comyoutube.com

This compound serves as an alternative substrate for these same enzymes. However, its metabolism leads to a fundamentally different outcome compared to the natural precursor, 5-HTP. Research shows that tryptophan hydroxylase can metabolize 7-hydroxytryptophan, which is then acted upon by AADC. nih.gov This enzymatic conversion does not yield serotonin but instead produces the potent neurotoxin 5,7-dihydroxytryptamine (B1205766). nih.gov This process effectively hijacks the serotonin pathway to generate a cytotoxic compound. This distinct metabolic fate, where a minor change in the position of a single hydroxyl group shifts a molecule from a vital neurotransmitter precursor to a targeted toxin, is a key area of investigation.

Table 1: Comparative Metabolism of 5-HTP and this compound

Feature5-Hydroxytryptophan (5-HTP)This compound
Primary Metabolic RoleDirect natural precursor to serotonin. Metabolic precursor ("prodrug") to a cytotoxic agent.
Key EnzymesTryptophan Hydroxylase (TPH), Aromatic L-amino acid decarboxylase (AADC). sigmaaldrich.comfrontiersin.orgTryptophan Hydroxylase (TPH), Aromatic L-amino acid decarboxylase (AADC). nih.gov
Primary End ProductSerotonin (5-Hydroxytryptamine). 5,7-Dihydroxytryptamine. nih.gov
Biological OutcomeProduction of a key neurotransmitter involved in mood, sleep, and other physiological processes. frontiersin.orgTargeted cytotoxicity in cells with high TPH activity. nih.gov

Investigations into Cellular Signaling Pathway Influence

Research into tryptophan and its derivatives has revealed their influence on various cellular signaling pathways. While direct studies on this compound are specific, broader research provides context for its potential modulatory roles. Tryptophan metabolites are known to modulate key signaling cascades such as the mechanistic target of rapamycin (B549165) (mTOR) pathway. researchgate.net

Furthermore, L-tryptophan has been shown to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which can lead to cell cycle arrest in certain cell types. nih.gov As an analogue, this compound's potential to interact with such pathways is an area of scientific interest. The introduction of tryptophan analogues could theoretically alter the balance of tryptophan metabolism, shunting it away from the primary serotonin or kynurenine (B1673888) pathways and thereby indirectly influencing the signaling activities of their respective metabolites. frontiersin.org

Research on Immunomodulatory Effects

The metabolism of tryptophan is deeply intertwined with the regulation of the immune system. nih.gov Over 95% of dietary tryptophan is catabolized through the kynurenine pathway, which produces compounds involved in inflammation and immune response. frontiersin.orgnih.gov The enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of this pathway, is induced by pro-inflammatory cytokines and plays a crucial role in immune homeostasis. frontiersin.orgnih.gov

As a tryptophan analogue, this compound could potentially influence this balance. Research on the closely related isomer, L-5-hydroxytryptophan (L-5-HTP), has demonstrated direct immunomodulatory effects. Studies have shown that L-5-HTP can promote antitumor immunity by inhibiting the expression of Programmed death-ligand 1 (PD-L1) in tumor cells. nih.govresearchgate.net Additionally, 5-HTP has been observed to suppress inflammation by reducing the production of pro-inflammatory mediators. researchgate.net These findings highlight the potential for hydroxylated tryptophan derivatives to act as immunomodulators, a significant focus in advanced research models.

Role in Systemic Metabolic Regulation Studies (e.g., blood glucose homeostasis)

Emerging research has implicated the peripheral serotonin synthesis pathway in systemic metabolic control, including blood glucose homeostasis. Tryptophan hydroxylase 1 (Tph1) is the isoform of the enzyme responsible for peripheral serotonin synthesis. mdpi.com Studies using Tph1-mutant mouse models have revealed that this enzyme plays a role in regulating both plasma levels of tryptophan and its metabolites, as well as blood glucose. nih.gov

In these studies, Tph1-mutant mice exhibited lower blood glucose levels compared to their wild-type counterparts, suggesting that peripheral serotonin synthesis contributes to the maintenance of glucose homeostasis. mdpi.comnih.gov Furthermore, tryptophan itself can influence glucose metabolism by acting on the GPR142 receptor, which is expressed in pancreatic islets and the gastrointestinal tract, to stimulate the secretion of insulin (B600854) and incretin (B1656795) hormones. plos.org The gut microbiome's metabolism of tryptophan also produces metabolites that can improve glucose homeostasis by enhancing the secretion of glucagon-like peptide-1 (GLP-1). biorxiv.org As a substrate for Tph1, this compound is a relevant compound in studies investigating these complex metabolic regulatory networks.

Emerging Research Directions and Unresolved Questions

Deeper Elucidation of Distinct Biological Roles and Isomer-Specific Effects

While 7-Hydroxy-DL-tryptophan is recognized as an isomer of the more extensively studied 5-hydroxytryptophan (B29612) (5-HTP), its distinct biological functions remain an area of active investigation. Research has highlighted a "sharply different behaviour" between the 7-hydroxy and 5-hydroxy isomers, suggesting they may have unique metabolic fates and physiological impacts. For instance, unlike 5-HTP, which is a direct precursor to serotonin (B10506), 7-hydroxytryptophan is not a primary intermediate in the main serotonin production pathway. wikipedia.org However, it has been identified as a human urinary metabolite, indicating its formation within the body through endogenous metabolic processes.

A significant area of interest is the differential activity of the D- and L-isomers of tryptophan and its derivatives. nih.govnih.gov Generally, only the L-isomer of amino acids is utilized in protein synthesis and can cross the blood-brain barrier. nih.gov Studies comparing D- and L-tryptophan have shown differences in their clearance from plasma and their effects on cerebral metabolism, with D-tryptophan being cleared more rapidly and showing no evidence of increasing serotonin synthesis in the brain. nih.gov This raises crucial questions about the specific biological activities of 7-hydroxy-D-tryptophan and 7-hydroxy-L-tryptophan and how their effects may diverge. Further research is necessary to isolate and characterize the unique physiological roles of each isomer.

One notable finding is the potential of 7-hydroxytryptophan to serve as a precursor for melanin (B1238610) synthesis in the presence of enzymes like tyrosinase and peroxidase, suggesting a biochemical pathway distinct from the major kynurenine (B1673888) and serotonin routes. This highlights the need for a more granular understanding of the enzymatic pathways that metabolize this compound and the resulting bioactive molecules.

Comprehensive Understanding of Tryptophan Metabolic Network Regulation and Interconnectedness

Tryptophan metabolism is a complex and highly regulated network with several major branches, including the kynurenine pathway, the serotonin pathway, and the indole (B1671886) pathway mediated by gut microbiota. frontiersin.org Over 95% of dietary tryptophan is catabolized via the kynurenine pathway, which produces compounds involved in inflammation and immune responses. frontiersin.org A smaller but vital fraction is converted to serotonin, a key neurotransmitter, and melatonin. frontiersin.orgnih.gov The initial and rate-limiting step in serotonin synthesis is the hydroxylation of L-tryptophan to 5-hydroxytryptophan by the enzyme tryptophan hydroxylase (TPH). wikipedia.orgnih.gov

The regulation of this intricate network is multifactorial, involving complex feedback mechanisms and crosstalk between different pathways. nih.govnih.gov Understanding where and how this compound fits into this network is a critical unresolved question. Research is needed to identify the specific enzymes that catalyze its formation and subsequent metabolism, and to determine how its presence influences the flux of tryptophan through the major metabolic pathways. For example, it is important to investigate whether this compound or its metabolites can modulate the activity of key enzymes like tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which control the entry of tryptophan into the kynurenine pathway. frontiersin.org

Furthermore, the interconnectedness of tryptophan metabolism with other metabolic systems, such as glucose metabolism, adds another layer of complexity. nih.gov Elucidating these connections will be crucial for a holistic understanding of the physiological consequences of this compound metabolism.

Innovation in Specific Research Probe and Analog Development

The development of specific research probes and analogs is essential for dissecting the biological functions of this compound. mdpi.com These tools can help researchers trace the metabolic fate of the compound, identify its binding partners, and modulate its activity in a controlled manner.

One promising area of research involves the synthesis of derivatives of 7-hydroxytryptophan to explore structure-activity relationships. For example, halogenated or methylated derivatives could be created to develop compounds with specific biological activities or to serve as probes in imaging studies. The use of radiolabeled analogs, such as those incorporating isotopes like ¹¹C, can enable in vivo imaging techniques like positron emission tomography (PET) to visualize the distribution and metabolism of these compounds in real-time.

A notable application of a 7-hydroxytryptophan analog is its potential as a specific cytotoxic agent for serotonin-producing tumors. nih.gov Research has shown that tryptophan hydroxylase, an enzyme highly expressed in carcinoid tumors and small cell lung carcinomas, can metabolize the harmless analog 7-hydroxytryptophan into the potent toxin 5,7-dihydroxytryptamine (B1205766). nih.gov This suggests that 7-hydroxytryptophan could act as a "prodrug," selectively targeting and killing cancer cells that overexpress TPH. nih.gov Further development of such analogs could lead to more specific and effective cancer therapies.

Application of Integrated Omics and Systems Biology Approaches

To unravel the complexities of this compound's role in the broader context of cellular and organismal physiology, integrated "omics" and systems biology approaches are indispensable. nih.govfrontiersin.org These methodologies allow for a holistic view of biological systems by simultaneously measuring and analyzing multiple types of molecules, including genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.netoapen.org

A systems biology approach can be used to model the tryptophan metabolic network and predict how perturbations, such as the introduction of this compound, affect the entire system. nih.govmdpi.comresearchgate.net By analyzing large-scale datasets from transcriptomics and metabolomics, researchers can identify changes in gene expression and metabolite levels that are associated with this compound metabolism. mdpi.comresearchgate.net This can provide valuable clues about the regulatory mechanisms involved and the downstream physiological effects. nih.govmdpi.com

For example, comparing the metabolic profiles of cells or tissues with high and low levels of TPH expression can reveal metabolic pathways that are influenced by serotonin synthesis and, by extension, the metabolism of tryptophan analogs. mdpi.comresearchgate.net Such studies can provide strong evidence for the role of tryptophan metabolites in regulating metabolic homeostasis. nih.govmdpi.com The integration of multi-omics data is crucial for building comprehensive models of biological processes and for identifying potential biomarkers and therapeutic targets. frontiersin.org

Methodological Advancements for Enhanced Research Reproducibility and Quality

Ensuring the reproducibility and quality of research on this compound and its metabolites is paramount for advancing the field. This requires the development and validation of robust and sensitive analytical methods for their detection and quantification in complex biological matrices. frontiersin.org

High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence, electrochemical, and mass spectrometry, is a commonly used technique for analyzing tryptophan and its derivatives. nih.govnih.govunito.it However, challenges remain in achieving the necessary sensitivity, specificity, and throughput for comprehensive metabolic profiling. nih.gov

Recent advancements in ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS) offer significant improvements in analytical performance. rsc.orgnih.gov These technologies enable the simultaneous quantification of a wide range of tryptophan metabolites with high accuracy and precision. nih.govrsc.orgnih.gov

Key aspects of methodological validation include assessing accuracy, linearity, limit of detection, and reproducibility (both intra- and inter-day variations). nih.govfrontiersin.orgrsc.org The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and ensuring accurate quantification. rsc.orgnih.gov Furthermore, standardized sample collection and preparation protocols are essential to minimize variability and ensure the integrity of the results. researchgate.net By adhering to rigorous analytical standards and embracing technological advancements, researchers can enhance the quality and reproducibility of their findings, leading to a more reliable understanding of the biological roles of this compound.

Data Tables

Table 1: Key Enzymes in Tryptophan Metabolism

EnzymeAbbreviationFunctionPathway
Tryptophan HydroxylaseTPHCatalyzes the conversion of L-tryptophan to 5-hydroxytryptophan. wikipedia.orgSerotonin Synthesis
Tryptophan 2,3-dioxygenaseTDOCatalyzes the first and rate-limiting step of the kynurenine pathway. frontiersin.orgKynurenine Pathway
Indoleamine 2,3-dioxygenaseIDOCatalyzes the first and rate-limiting step of the kynurenine pathway. frontiersin.orgKynurenine Pathway
Aromatic L-amino acid decarboxylaseAADCConverts 5-hydroxytryptophan to serotonin. frontiersin.orgSerotonin Synthesis

Table 2: Major Tryptophan Metabolic Pathways

PathwayKey FunctionPercentage of Tryptophan Metabolism
Kynurenine PathwayProduction of compounds involved in inflammation and immune response. frontiersin.org>95% frontiersin.org
Serotonin PathwayProduction of the neurotransmitter serotonin and the hormone melatonin. frontiersin.orgnih.gov~1-2% nih.gov
Indole PathwayMediated by gut microbiota, producing various indole derivatives. Variable

Q & A

Q. What are the recommended safety protocols for handling 7-Hydroxy-DL-tryptophan in laboratory settings?

Researchers must use nitrile or neoprene gloves inspected for integrity prior to use. Proper glove removal techniques (avoiding outer-surface contact) are critical to prevent skin exposure. Contaminated gloves should be disposed of per laboratory waste protocols. Storage should occur at 2–8°C in airtight containers, and hands must be washed post-handling . In case of eye contact, immediate rinsing with water or saline is required, followed by medical consultation .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

1H-Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation, with purity thresholds >98% achievable via peak integration . High-Performance Liquid Chromatography (HPLC) complements NMR by quantifying impurities. Key physicochemical properties include:

PropertyValueReference
Molecular FormulaC11H12N2O3
Melting Point>330°C
Purity (1H-NMR)>98%

Q. What are the key physicochemical properties of this compound that researchers must consider during experimental design?

Critical properties include:

  • Thermal Stability : Decomposition occurs above 330°C, requiring inert atmospheres for high-temperature studies .
  • Solubility : Limited aqueous solubility necessitates polar solvents (e.g., dimethyl sulfoxide) for biological assays .
  • Storage : Degradation under ambient conditions mandates refrigeration (2–8°C) and desiccation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in mammalian metabolic pathways?

Utilize isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic fate in cell cultures or animal models. Pair with mass spectrometry to identify downstream metabolites. Comparative studies with 5-hydroxy-DL-tryptophan (a known substrate for indoleamine 2,3-dioxygenase, IDO ) can elucidate isomer-specific effects on immune regulation. Dose-response experiments should include IDO inhibitors (e.g., 1-methyl-DL-tryptophan) to validate pathway involvement .

Q. What methodologies are appropriate for resolving contradictions in spectroscopic data between studies on hydroxy-tryptophan derivatives?

Discrepancies in Electron Spin Resonance (ESR) or NMR data often arise from isomer confusion (e.g., 5-hydroxy vs. 7-hydroxy derivatives). To resolve:

  • Confirm CAS registry numbers (this compound: 52899-02-2 vs. 5-Hydroxy-DL-tryptophan: 56-69-9 ).
  • Standardize sample preparation (e.g., solvent purity, degassing for ESR ).
  • Cross-validate using multiple techniques (e.g., X-ray crystallography for structural ambiguity).

Q. What experimental approaches are recommended for assessing the stability of this compound under varying physiological conditions?

  • Accelerated Stability Testing : Incubate samples at 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC .
  • pH-Dependent Stability : Assess solubility and decomposition kinetics in buffers (pH 2–9) using UV-Vis spectroscopy.
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products with LC-MS .

Q. How should comparative studies between this compound and other tryptophan derivatives be structured to ensure valid mechanistic insights?

  • Structural Controls : Include analogs like 5-fluoro-DL-tryptophan and 5-bromo-DL-tryptophan to isolate electronic effects .
  • Biological Assays : Test in IDO-expressing cell lines to compare immunomodulatory potency against 5-hydroxy derivatives .
  • Computational Modeling : Use density functional theory (DFT) to predict reactivity differences between hydroxylation positions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.